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Compound of Interest

Compound Name: Onradivir

Cat. No.: B12427892

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of
Onradivir (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. Onradivir
is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral
RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle.
Understanding the relationship between the chemical structure of these compounds and their
biological activity is paramount for the development of next-generation influenza therapeutics
with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-
Snatching" Process

Onradivir and its analogues exert their antiviral effect by inhibiting the "cap-snatching"”
mechanism of the influenza virus.[1] The viral RARp, a heterotrimeric complex composed of the
PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from
host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral
MRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine
(m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2
subunit, Onradivir and its analogues competitively inhibit this interaction, thereby preventing
the initiation of viral transcription and subsequent replication.[3]
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Figure 1. Mechanism of influenza virus cap-snatching and inhibition by Onradivir.

Structural Activity Relationship (SAR) of Onradivir
Analogues

The development of Onradivir has been informed by SAR studies on its structural analogue,
Pimodivir (VX-787). Research has focused on modifying key structural components of these
molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and
overcome potential resistance.

Core Scaffold Modifications
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Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new
analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of
Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to
yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for
metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this
class.[4]

Side Chain and Linker Modifications

Exploration of the chemical space around the core scaffold has led to the identification of novel
derivatives with significant anti-influenza activity. For example, the synthesis of
thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low
nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has
been investigated to expand the chemical diversity and improve the pharmacokinetic properties
of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the
parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for Onradivir analogues, comparing their
in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of Onradivir Analogues
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Table 2: Binding Affinity of Onradivir Analogues to the PB2 Subunit
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Compound KD (pM) Reference
Pimodivir (VX-787) 0.152 [5]
Comp. | 1.398 [5]
Comp. Il 1.670 [5]

Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the
inhibition of virus-induced cell death.

Methodology:

e Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and
cultured until a confluent monolayer is formed.[6]

 Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto
Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]

o Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
[6] A positive control (e.g., another known antiviral) and a negative control (no compound)
are included.

¢ Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that
allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]

o CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be
quantified using a colorimetric assay such as the MTT assay, which measures the metabolic
activity of living cells.[6]

» Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the
viral CPE by 50%, is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Activity Relationship of Onradivir and its
Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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